molecular formula C16H17FN4O2S B2863633 4-amino-N-[(4-fluorophenyl)methyl]-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide CAS No. 1286698-95-0

4-amino-N-[(4-fluorophenyl)methyl]-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide

Cat. No.: B2863633
CAS No.: 1286698-95-0
M. Wt: 348.4
InChI Key: PLYLUMNXPSKXFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-N-[(4-fluorophenyl)methyl]-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide is a heterocyclic compound featuring a 1,2-thiazole (isothiazole) core. Key structural elements include:

  • 4-amino group at position 4 of the thiazole ring.
  • N-(4-fluorobenzyl)carboxamide substituent at position 3.
  • Pyrrolidine-1-carbonyl moiety at position 2.

The 4-fluorobenzyl group is a common pharmacophore in medicinal chemistry, often enhancing bioavailability and target binding through hydrophobic interactions .

Properties

IUPAC Name

4-amino-N-[(4-fluorophenyl)methyl]-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN4O2S/c17-11-5-3-10(4-6-11)9-19-15(22)14-12(18)13(20-24-14)16(23)21-7-1-2-8-21/h3-6H,1-2,7-9,18H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLYLUMNXPSKXFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=NSC(=C2N)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-amino-N-[(4-fluorophenyl)methyl]-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C19_{19}H22_{22}FN5_5O2_2S, with a molecular weight of approximately 403.5 g/mol. The structure features a thiazole ring, which is known for its diverse biological activities, particularly in anticancer and antimicrobial applications.

Anticancer Properties

Research has demonstrated that thiazole derivatives exhibit promising anticancer activities. The compound under review has shown potential in inducing apoptosis in cancer cells. For instance, studies on similar thiazole-based compounds have reported IC50_{50} values indicating significant cytotoxicity against various cancer cell lines:

CompoundIC50_{50} (µg/mL)Target Cell Line
4i2.32Sarcoma
4e5.36MCF-7
4c10.10HepG2

The ability to induce apoptotic cell death is crucial for the development of effective anticancer agents. The structure-activity relationship (SAR) analysis suggests that modifications to the thiazole ring can enhance efficacy against specific cancer types .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit protein tyrosine phosphatase (PTP1B), which plays a role in regulating cell growth and differentiation. The presence of a pyrrolidine carbonyl group may enhance binding affinity to the target enzyme .
  • Modulation of Neurotransmitter Systems : Preliminary studies suggest that the compound may act as an inhibitor of neurotransmitter transporters, potentially influencing serotonin and norepinephrine levels in the brain. This could position it as a candidate for treating mood disorders.

Case Studies and Research Findings

  • Antitumor Activity Study : A study involving a series of thiazole derivatives found that modifications at specific positions significantly enhanced anticancer activity. The most potent compound exhibited an IC50_{50} value of 1.61 µg/mL against MCF-7 cells, indicating that structural optimization is key to improving therapeutic efficacy .
  • Neuropharmacological Effects : In vivo studies have indicated that compounds similar to this compound can influence behavior in animal models, suggesting potential applications in treating anxiety and depression .

Scientific Research Applications

The chemical compound 4-amino-N-[(2-fluorophenyl)methyl]-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide is a complex organic compound belonging to the isothiazolecarboxamides class. It contains multiple functional groups, including an amine, a pyrrolidine ring, a thiazole moiety, and a fluorophenyl group, which contribute to its potential reactivity and biological activity.

Scientific Research Applications
Due to the lack of specific literature, this compound may still be under investigation or not widely studied in synthetic organic chemistry contexts. Further research is necessary to elucidate the specific biological mechanisms and therapeutic potential of this compound. Studies are essential for understanding the therapeutic potential and mechanisms of action for new compounds.

Structural Similarities and Biological Activity
Several compounds share structural similarities with 4-amino-N-[(2-fluorophenyl)methyl]-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide.

Compound NameStructural FeaturesBiological Activity
4-Amino-ThiazoleThiazole ring; amino groupAnticancer properties
Pyrrolidine DerivativesPyrrolidine ring; various substituentsNeuroactive effects
Benzamide DerivativesBenzamide core; diverse side chainsAntimicrobial activity

Comparison with Similar Compounds

Research Findings and Implications

While direct data on the target compound is sparse, insights from analogs suggest:

  • Bioavailability : The 4-fluorobenzyl group may enhance blood-brain barrier penetration, as observed in neuroactive compounds .
  • Selectivity : The pyrrolidine moiety could reduce off-target effects compared to bulkier substituents (e.g., thiophene in 561295-12-3) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.